2-(Azidomethyl)-5-bromothiophene
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
This involves detailing the molecular geometry, bond lengths and angles, and other structural features of the compound .Chemical Reactions Analysis
This involves detailing the reactions that the compound can undergo, including the reactants, products, and conditions for each reaction .Physical and Chemical Properties Analysis
This involves detailing properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antibacterial and Antifungal Applications
A study by Sharma et al. (2022) explored the solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, showing significant antibacterial and antifungal activity. The study highlights the potential of these compounds in developing new antimicrobial agents, emphasizing their drug-like nature through ADMET prediction (Sharma et al., 2022).
Organic Synthesis and Catalysis
Fu et al. (2012) found that methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate can be used in palladium-catalysed direct arylation of heteroaromatics, leading to biheteroaryls in high yields. This process provides a more efficient pathway for synthesizing complex organic molecules, highlighting the utility of 5-bromothiophene derivatives in catalysis (Fu et al., 2012).
Pharmacological Activities
Rasool et al. (2020) synthesized novel thiophene-based derivatives showing good spasmolytic effects, particularly phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate. This research underlines the pharmacological potential of thiophene derivatives for treating spasmodic conditions (Rasool et al., 2020).
Materials Science
Althagafi (2022) discussed the synthesis of novel di-2-thienyl ketones with antioxidant activities. These compounds, particularly those incorporating thiazole rings, showed significant inhibition percentages, suggesting their potential application in materials science as antioxidants (Althagafi, 2022).
Molecular Modeling and Structural Analysis
A Schiff base synthesized from 5-bromothiophene-2-carboxaldehyde showed effective cytotoxic activity, as reported by S. M et al. (2022). The study emphasizes the role of molecular structure in determining biological activity, contributing to the development of new anticancer agents (S. M et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(azidomethyl)-5-bromothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3S/c6-5-2-1-4(10-5)3-8-9-7/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDGPRKFDFZDPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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